molecular formula C8H7ClO3S B13467552 4-Formyl-3-methylbenzene-1-sulfonyl chloride

4-Formyl-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13467552
M. Wt: 218.66 g/mol
InChI Key: AQWSWMZSQJDTMB-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a formyl (-CHO) group at the para position (C4), a methyl (-CH₃) group at the meta position (C3), and a sulfonyl chloride (-SO₂Cl) group at the ortho position (C1) on the benzene ring. Sulfonyl chlorides are widely used to introduce sulfonyl groups into molecules, and the presence of a formyl group enables further functionalization, such as condensation reactions or Schiff base formation. The methyl group may enhance solubility in organic solvents compared to more polar derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

4-formyl-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClO3S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-5H,1H3

InChI Key

AQWSWMZSQJDTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the chlorosulfonation of an appropriately substituted benzene derivative, followed by introduction or preservation of the formyl group. The key step is the reaction of the aromatic substrate with chlorosulfonic acid to install the sulfonyl chloride functionality.

Chlorosulfonation of 3-methylbenzaldehyde

A common approach is the direct chlorosulfonation of 3-methylbenzaldehyde (m-tolualdehyde) using chlorosulfonic acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced preferentially at the 1-position relative to the formyl substituent.

Typical reaction conditions:

Parameter Range/Value
Substrate 3-methylbenzaldehyde
Sulfonating agent Chlorosulfonic acid (ClSO3H)
Temperature -25 °C to 15 °C
Reaction time 2 to 8 hours
Molar ratio (substrate:chlorosulfonic acid) 1:4 to 1:8
Reaction system Enclosed system to avoid moisture

The reaction is typically performed at low temperatures to minimize side reactions and decomposition of the formyl group. The product obtained is the crude this compound, which requires purification.

Purification and Refinement

The crude sulfonyl chloride product is purified by recrystallization or hot filtration using solvents with low memory effects such as iso-pentane, hexane, or ethers (e.g., propyl ether, isopropyl ether). The recrystallization temperatures are controlled precisely to optimize crystal formation and purity.

Purification Parameter Typical Conditions
Solvent Iso-pentane, hexane, ethers
Recrystallization temp. 0 to 10 °C
Hot breakdown temp. 35 to 75 °C
Crystallization time 1 to 2 hours

This step yields a highly finished product with improved purity suitable for further synthetic applications.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Starting material 3-methylbenzaldehyde Commercially available
Sulfonation Chlorosulfonic acid, 1:4 to 1:8 molar ratio Low temperature (-25 to 15 °C), 2-8 h
Reaction system Enclosed system Prevent moisture ingress
Product isolation Crude sulfonyl chloride Requires purification
Purification Recrystallization in iso-pentane, hexane, ethers Temp: 0-10 °C recrystallization, 35-75 °C hot breakdown
Final product This compound High purity, stable under storage

Analytical and Research Data

  • The reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete conversion and to detect side products.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and purity of the sulfonyl chloride product.
  • The sulfonyl chloride product is sensitive to moisture and should be stored under inert atmosphere at low temperature to prevent hydrolysis and decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid or bromine in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like ammonia or primary amines for sulfonamide formation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

    Alcohols: Formed from the reduction of the formyl group.

Scientific Research Applications

4-Formyl-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The formyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

4-Methyl-3-nitrobenzenesulfonyl chloride ()

  • Substituents: Methyl (-CH₃) at C4, nitro (-NO₂) at C3.
  • Molecular Formula: C₇H₆ClNO₄S.
  • Molecular Weight : ~247.65 g/mol.
  • Key Properties : The nitro group is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity in nucleophilic substitutions. This compound is likely more reactive than this compound due to the stronger EWG effect of nitro compared to formyl .

4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride ()

  • Substituents : Fluoro (-F) at C4, methanesulfonyl (-SO₂CH₃) at C3.
  • Molecular Formula : C₇H₆ClFO₄S₂.
  • Molecular Weight : ~285.2 g/mol.
  • Key Properties : The fluorine atom introduces electronegativity, while the methanesulfonyl group adds steric bulk and polarity. This dual sulfonyl functionality may render the compound suitable for cross-linking reactions. Compared to the formyl derivative, this compound is more polar and less reactive toward nucleophiles due to steric hindrance .

3-Chloro-4-fluorobenzenesulfonyl chloride ()

  • Substituents : Chloro (-Cl) at C3, fluoro (-F) at C4.
  • Molecular Formula : C₆H₃Cl₂FO₂S.
  • Molecular Weight : ~229.06 g/mol.
  • Key Properties : The combination of halogens creates a highly electron-deficient aromatic ring, accelerating sulfonyl chloride reactivity. However, steric effects from chlorine may reduce accessibility for nucleophilic attack compared to the formyl-methyl derivative .

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride ()

  • Substituents : 5-Chloropentanamido (-NHCO(CH₂)₄Cl) at C4.
  • Molecular Formula: C₁₁H₁₂Cl₂NO₃S (estimated).
  • Molecular Weight : ~335.82 g/mol.
  • The long alkyl chain may reduce reactivity due to steric shielding, contrasting with the smaller formyl group in the target compound .

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound Formyl (C4), Methyl (C3) C₈H₇ClO₃S ~218.66 Condensation reactions, sulfonylation
4-Methyl-3-nitrobenzenesulfonyl chloride Methyl (C4), Nitro (C3) C₇H₆ClNO₄S ~247.65 High reactivity in substitutions
4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride Fluoro (C4), Methanesulfonyl (C3) C₇H₆ClFO₄S₂ ~285.20 Cross-linking, polymer chemistry
3-Chloro-4-fluorobenzenesulfonyl chloride Chloro (C3), Fluoro (C4) C₆H₃Cl₂FO₂S ~229.06 Pharmaceuticals, agrochemicals
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 5-Chloropentanamido (C4) C₁₁H₁₂Cl₂NO₃S ~335.82 Peptide synthesis, drug intermediates

Reactivity and Application Trends

  • Electron-Withdrawing Groups (EWGs) : Nitro () and formyl groups increase sulfonyl chloride reactivity, but nitro derivatives are more reactive due to stronger EWG effects.
  • Steric Effects : Bulky substituents like methanesulfonyl () or amides () reduce accessibility to the sulfonyl chloride group, limiting reactivity compared to smaller groups (e.g., methyl or formyl).
  • Solubility : Methyl and formyl groups (target compound) enhance organic solubility, whereas polar groups like methanesulfonyl or amides improve water solubility.

Biological Activity

4-Formyl-3-methylbenzene-1-sulfonyl chloride, also known as 4-formyl-3-methylbenzenesulfonyl chloride, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a reagent in organic synthesis and has implications in drug development, particularly concerning its interactions with various biological targets.

  • Molecular Formula : C8H9ClO2S
  • Molecular Weight : 202.67 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. Research indicates that derivatives of sulfonamide compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The sulfonamide moiety in this compound is crucial for its biological activity. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in folate biosynthesis. This competitive inhibition disrupts the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study involved testing these compounds against a panel of multidrug-resistant bacterial pathogens.

Findings :

  • The compound demonstrated significant antibacterial activity against resistant strains.
  • Synergistic effects were observed when combined with beta-lactam antibiotics, enhancing their efficacy.

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound resulted in reduced bacterial load in infected tissues, supporting its potential as an effective therapeutic agent.

Research Findings and Applications

The versatility of this compound extends beyond antimicrobial applications. Its role as a building block in medicinal chemistry has led to the synthesis of novel compounds with enhanced biological activities.

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against resistant strains
Synergistic EffectsEnhanced efficacy with beta-lactams
In Vivo EfficacyReduced bacterial load in animal models

Q & A

Q. What are the standard synthetic routes for preparing 4-Formyl-3-methylbenzene-1-sulfonyl chloride, and what purification methods are critical for isolating high-purity product?

  • Methodological Answer : A common approach involves functionalizing benzene sulfonyl chloride precursors via Friedel-Crafts acylation or formylation. For example, describes a protocol using dimethylformamide (DMF) as a solvent with Cs₂CO₃ as a base, followed by column chromatography (silica gel, ethyl acetate/petroleum ether gradients) to isolate intermediates. For sulfonyl chloride derivatives, chlorosulfonation of methylbenzaldehyde derivatives under controlled temperatures (e.g., 0–5°C) is critical to avoid side reactions. Purification via recrystallization (using non-polar solvents) or vacuum distillation ensures removal of unreacted sulfonic acids .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the formyl (δ ~9.8–10.2 ppm) and sulfonyl chloride (δ ~3.5–4.0 ppm for adjacent methyl groups) functionalities. emphasizes cross-referencing mass spectrometry (EI-MS) data with databases like NIST to validate molecular ion peaks (e.g., [M]⁺ at m/z 218.59). FT-IR should show characteristic S=O stretches (~1360–1380 cm⁻¹) and C=O (~1680 cm⁻¹). Discrepancies in spectra may indicate impurities, necessitating repeated recrystallization or HPLC analysis .

Q. What safety protocols are essential when handling sulfonyl chlorides like this compound in laboratory settings?

  • Methodological Answer : Sulfonyl chlorides are corrosive and moisture-sensitive. recommends using PPE (gloves, goggles, lab coats), working in a fume hood, and storing under inert gas (argon/nitrogen) to prevent hydrolysis. Neutralize spills with sodium bicarbonate. Storage at 2–8°C in amber glass vials minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound when synthesizing sulfonamide derivatives?

  • Methodological Answer : Reactivity conflicts often arise from competing electrophilic sites (formyl vs. sulfonyl chloride). highlights iterative experimental design:

Condition Screening : Vary solvents (DMF vs. THF), temperatures (0°C vs. RT), and bases (Et₃N vs. pyridine) to favor sulfonamide formation over formyl side reactions.

Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation.

Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) to rationalize selectivity .

Q. What strategies optimize the regioselective functionalization of this compound for targeted sulfonamide synthesis?

  • Methodological Answer : demonstrates blocking the formyl group via Schiff base formation (e.g., with aniline) to direct sulfonyl chloride reactivity. Post-functionalization, acidic hydrolysis regenerates the formyl group. Alternatively, steric hindrance from the methyl group can be exploited by using bulky amines (e.g., tert-butylamine) to control substitution patterns .

Q. How should researchers address discrepancies in reported spectral data or physicochemical properties for this compound?

  • Methodological Answer : Cross-validate data across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions. notes that solvent polarity (DMSO vs. CDCl₃) and pH can shift NMR peaks. For melting point variations, use differential scanning calorimetry (DSC) to assess purity and polymorphic forms. Meta-analyses of literature (e.g., ) help contextualize outliers .

Q. What methodologies enable the use of this compound as a precursor for bent-core liquid crystals or bioactive sulfonamides?

  • Methodological Answer : outlines coupling with aromatic diols (e.g., resorcinol) via esterification (DCC/DMAP catalysis) to form bent-core mesogens. For bioactive sulfonamides, react with heterocyclic amines (e.g., pyridines) in THF, followed by Suzuki-Miyaura cross-coupling to introduce pharmacophores. Monitor reaction progress via TLC (silica GF254) and characterize products via X-ray crystallography .

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